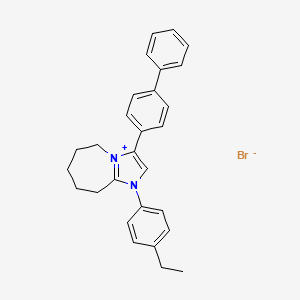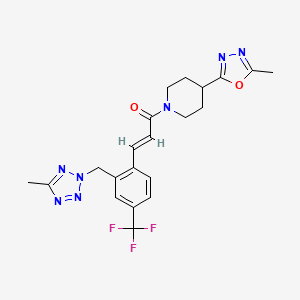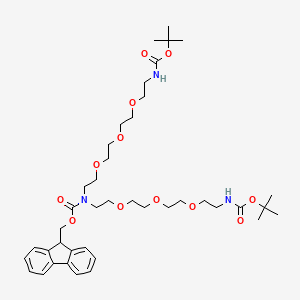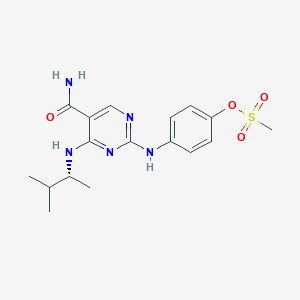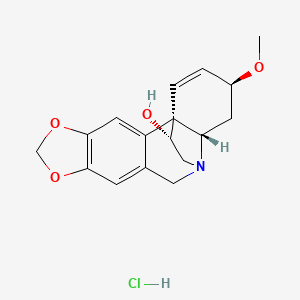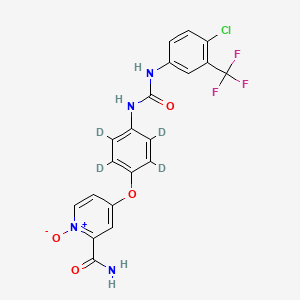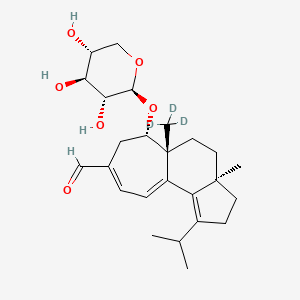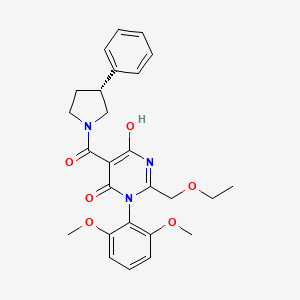
Jak3/btk-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Jak3/btk-IN-5 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases play crucial roles in immune signaling and are involved in various inflammatory and autoimmune diseases. The compound is designed to selectively inhibit these kinases, making it a promising candidate for therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Jak3/btk-IN-5 involves multiple steps, including the formation of key intermediates through cyclization and chlorination reactions. One common synthetic route starts with the preparation of a pyrazolopyrimidine intermediate, which undergoes further modifications to achieve the final compound . The reaction conditions typically involve the use of specific reagents like 5-hydroxymethyluracil, which is oxidized to form 2,4-dihydroxypyrimidine-5-carbaldehyde, followed by chlorination and cyclization .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs .
化学反应分析
Types of Reactions: Jak3/btk-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents like 5-hydroxymethyluracil and chlorinating agents for the formation of key intermediates . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various intermediates that are further modified to achieve the final this compound compound. These intermediates are crucial for the compound’s selectivity and efficacy .
科学研究应用
Jak3/btk-IN-5 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of kinases and their role in various signaling pathways . In biology, it helps in understanding the molecular mechanisms of immune signaling and inflammation . In medicine, this compound is being investigated for its potential to treat autoimmune diseases like rheumatoid arthritis and multiple sclerosis . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
作用机制
Jak3/btk-IN-5 exerts its effects by selectively inhibiting the activity of Janus kinase 3 and Bruton’s tyrosine kinase. These kinases are involved in the signal transduction pathways that regulate immune responses . By inhibiting these kinases, this compound can modulate the immune response, reducing inflammation and autoimmunity . The compound targets specific cysteine residues in the active sites of these kinases, leading to their inactivation .
相似化合物的比较
Similar Compounds: Similar compounds to Jak3/btk-IN-5 include other JAK3 and BTK inhibitors such as PF-06651600 and ibrutinib . These compounds also target the same kinases but may differ in their selectivity and potency .
Uniqueness: This compound is unique due to its dual inhibition of both JAK3 and BTK, which allows for a broader range of therapeutic applications . This dual inhibition can provide synergistic effects, making it more effective in treating complex inflammatory and autoimmune diseases compared to single-target inhibitors .
属性
分子式 |
C19H22ClN7O2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC 名称 |
1-[(2S,4R)-4-[[5-chloro-2-[(1-ethylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H22ClN7O2/c1-4-15(28)27-10-13(6-11(27)3)29-18-16-14(20)8-21-17(16)24-19(25-18)23-12-7-22-26(5-2)9-12/h4,7-9,11,13H,1,5-6,10H2,2-3H3,(H2,21,23,24,25)/t11-,13+/m0/s1 |
InChI 键 |
VBHTYKLWZKIOEE-WCQYABFASA-N |
手性 SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)O[C@@H]4C[C@@H](N(C4)C(=O)C=C)C |
规范 SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC4CC(N(C4)C(=O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



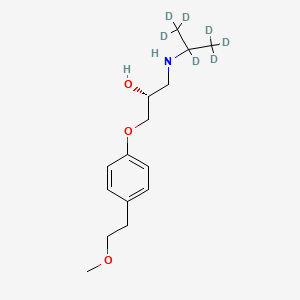
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
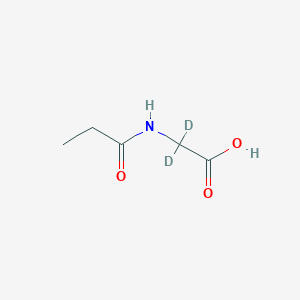
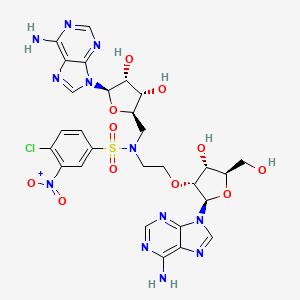
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
